(S)-N,N,alpha-Trimethylphenethylamine hydrochloride (S)-N,N,alpha-Trimethylphenethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 36913-04-9
VCID: VC17054914
InChI: InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C11H18ClN
Molecular Weight: 199.72 g/mol

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride

CAS No.: 36913-04-9

Cat. No.: VC17054914

Molecular Formula: C11H18ClN

Molecular Weight: 199.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride - 36913-04-9

Specification

CAS No. 36913-04-9
Molecular Formula C11H18ClN
Molecular Weight 199.72 g/mol
IUPAC Name (2S)-N,N-dimethyl-1-phenylpropan-2-amine;hydrochloride
Standard InChI InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1
Standard InChI Key UTWYKDPIWNRKCN-PPHPATTJSA-N
Isomeric SMILES C[C@@H](CC1=CC=CC=C1)N(C)C.Cl
Canonical SMILES CC(CC1=CC=CC=C1)N(C)C.Cl

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is (S)-N,N-dimethyl-1-phenylpropan-2-amine hydrochloride . Alternative designations include dimetamfetamine hydrochloride and (S)-N,N,α-trimethylphenethylamine hydrochloride. The compound’s CAS Registry Number is 36913-04-9, and it is cataloged under PubChem CID 56842802 .

Molecular Formula and Weight

The molecular formula is C₁₁H₁₇N·HCl, yielding a molecular weight of 199.72 g/mol . The hydrochloride salt form enhances stability and water solubility compared to the free base.

Stereochemical Configuration

The compound’s chiral center at the alpha carbon confers enantiomeric specificity. The (S)-configuration is critical for its biological activity, as stereochemistry often influences receptor binding affinity in CNS-active compounds . The SMILES notation CC@@HN(C)C.Cl explicitly denotes the S-enantiomer .

Physicochemical Properties

Physical State and Solubility

(S)-N,N,alpha-Trimethylphenethylamine hydrochloride typically exists as a white crystalline powder . It is soluble in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO), with reported solubilities of 20 mg/mL in ethanol and 5 mg/mL in PBS (pH 7.2) .

Thermal Properties

The melting point of the racemic analog (dl-methamphetamine hydrochloride) is 172°C , though the enantiopure form may exhibit slight variations due to crystal packing differences.

Stability and Reactivity

As a hydrochloride salt, the compound behaves as a weak acid in solution . It is stable under standard storage conditions but may decompose at elevated temperatures, emitting toxic fumes of hydrogen chloride (HCl) and nitrogen oxides (NOₓ) .

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) analysis of the hydrochloride salt in DMSO-d₆ reveals characteristic peaks:

  • δ 7.20–7.30 ppm: Aromatic protons (5H, multiplet)

  • δ 3.10–3.30 ppm: Methine proton (1H, multiplet, CH)

  • δ 2.70–2.90 ppm: N-methyl groups (6H, singlet, N(CH₃)₂) .

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis under split mode (HP-5 column, helium carrier gas) yields a retention time of 10.05 minutes for the base-extracted compound . The mass spectrum exhibits a base peak at m/z 58 (C₃H₈N⁺), consistent with N,N-dimethylamine fragments .

Infrared Spectroscopy (FTIR)

FTIR-ATR analysis shows prominent absorption bands at:

  • ~2950 cm⁻¹: C-H stretching (aliphatic)

  • ~1600 cm⁻¹: C=C aromatic stretching

  • ~1450 cm⁻¹: N-CH₃ bending .

Pharmacological Profile

Mechanism of Action

As a CNS stimulant, (S)-N,N,alpha-Trimethylphenethylamine hydrochloride increases synaptic concentrations of monoamines (dopamine, norepinephrine) via reuptake inhibition and presynaptic vesicle release . The (S)-enantiomer exhibits higher affinity for trace amine-associated receptor 1 (TAAR1) compared to the (R)-form .

Therapeutic Applications

Historically, racemic analogs were used as anorectics and in attention deficit hyperactivity disorder (ADHD) . Enantiopure forms may offer improved efficacy and reduced side effects, though clinical data remain limited.

Adverse Effects and Toxicity

Acute toxicity studies in rabbits report an LD₅₀ of 10,500 µg/kg (oral) . Human adverse effects include tachycardia, hypertension, and psychological dependence. Chronic use risks neurotoxicity and cardiovascular damage .

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